molecular formula C10H7BrO3 B12897279 1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone CAS No. 803686-18-2

1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone

Cat. No.: B12897279
CAS No.: 803686-18-2
M. Wt: 255.06 g/mol
InChI Key: FNJDXOOFJCFNSK-UHFFFAOYSA-N
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Description

1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone is a chemical compound with the molecular formula C10H7BrO3.

Chemical Reactions Analysis

1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:

    1-(4-Chloro-7-hydroxybenzofuran-2-yl)ethanone: Similar structure but with a chloro group instead of a bromo group.

    1-(4-Methyl-7-hydroxybenzofuran-2-yl)ethanone: Contains a methyl group instead of a bromo group.

    1-(4-Nitro-7-hydroxybenzofuran-2-yl)ethanone: Contains a nitro group instead of a bromo group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

CAS No.

803686-18-2

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

1-(4-bromo-7-hydroxy-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H7BrO3/c1-5(12)9-4-6-7(11)2-3-8(13)10(6)14-9/h2-4,13H,1H3

InChI Key

FNJDXOOFJCFNSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2O1)O)Br

Origin of Product

United States

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